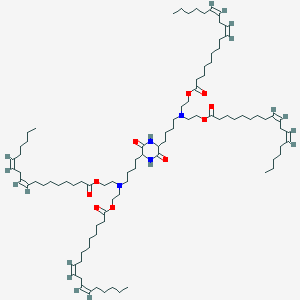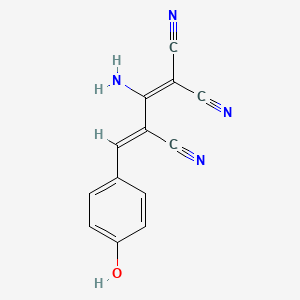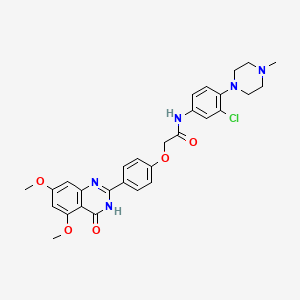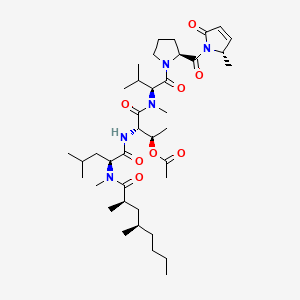
OF-Deg-lin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
OF-Deg-lin is an ionizable lipid compound that has garnered significant attention in the field of gene delivery. It is particularly noted for its high endosomal escape ability, making it a promising candidate for delivering nucleic acids such as messenger RNA (mRNA) and small interfering RNA (siRNA) to specific cells and tissues .
準備方法
Synthetic Routes and Reaction Conditions
OF-Deg-lin is synthesized through a series of chemical reactions that involve the incorporation of ester linkages and ionizable groups. The synthetic route typically involves the use of organic solvents such as ethers, followed by the addition of a small volume of water to the organic phase . The reaction conditions are carefully controlled to ensure the formation of the desired ionizable lipid structure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-throughput screening techniques to identify optimal reaction conditions and the use of advanced purification methods to isolate the final product .
化学反応の分析
Types of Reactions
OF-Deg-lin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the ionizable groups in this compound.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include modified versions of this compound with altered chemical properties, which can be tailored for specific applications in gene delivery .
科学的研究の応用
OF-Deg-lin has a wide range of scientific research applications, including:
Chemistry: Used as a carrier for delivering nucleic acids in chemical research.
Biology: Employed in the study of gene expression and regulation.
Medicine: Utilized in the development of RNA-based therapeutics, including mRNA vaccines and gene therapy.
Industry: Applied in the production of lipid nanoparticles for targeted drug delivery .
作用機序
OF-Deg-lin exerts its effects by facilitating the delivery of nucleic acids into target cells. The ionizable lipid is positively charged at acidic pH, allowing it to condense nucleic acids into lipid nanoparticles. Upon cellular uptake, the lipid nanoparticles are protonated in the acidic endosome, leading to the formation of cationic-anionic lipid pairs. These pairs drive the transition from a bilayer structure to an inverted hexagonal phase, facilitating membrane fusion and endosomal escape, ultimately releasing the nucleic acids into the cytosol .
類似化合物との比較
OF-Deg-lin is compared with other ionizable lipids such as:
OF-02: A non-degradable analog with lower endosomal escape ability.
OF-C4-Deg-lin: A variant with a longer carbon chain, offering different delivery efficiencies.
SM-102: Used in mRNA vaccines like Spikevax®.
This compound stands out due to its high endosomal escape ability and spleen-selective protein production, making it a unique and valuable tool in the field of gene delivery .
特性
分子式 |
C92H160N4O10 |
|---|---|
分子量 |
1482.3 g/mol |
IUPAC名 |
2-[4-[5-[4-[bis[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butyl-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethyl]amino]ethyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C92H160N4O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-71-87(97)103-81-77-95(78-82-104-88(98)72-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)75-67-65-69-85-91(101)94-86(92(102)93-85)70-66-68-76-96(79-83-105-89(99)73-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)80-84-106-90(100)74-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h21-28,33-40,85-86H,5-20,29-32,41-84H2,1-4H3,(H,93,102)(H,94,101)/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36- |
InChIキー |
HAZAXVJMCWCIDS-RGLFHLPNSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCCCC1NC(=O)C(NC1=O)CCCCN(CCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CCOC(=O)CCCCCCCC=CCC=CCCCCC)CCOC(=O)CCCCCCCC=CCC=CCCCCC)CCOC(=O)CCCCCCCC=CCC=CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B11931774.png)



![9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B11931790.png)

![(3R)-3-amino-4-[[(2R)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid](/img/structure/B11931796.png)

![(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) 3-(dimethylamino)propanoate;hydrochloride](/img/structure/B11931804.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-(7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl)acetamide;methanesulfonic acid](/img/structure/B11931808.png)
![2-[2-[2-[2-[5-[3,3-Dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11931837.png)

![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B11931842.png)
![(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B11931854.png)
